molecular formula C13H12BrNOS B3007970 (5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone CAS No. 439108-00-6

(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone

Cat. No.: B3007970
CAS No.: 439108-00-6
M. Wt: 310.21
InChI Key: YYIWVUFCGGTRJN-UHFFFAOYSA-N
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Description

(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone is a chemical compound with the molecular formula C13H12BrNOS It is characterized by the presence of a bromine atom attached to a benzothiophene ring, which is further connected to a pyrrolidinyl group via a methanone linkage

Preparation Methods

The synthesis of (5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.

    Attachment of Pyrrolidinyl Group: The final step involves the formation of the methanone linkage by reacting the brominated benzothiophene with a pyrrolidinyl derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, allowing for the introduction of different functional groups. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzothiophene ring play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(5-Bromo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone can be compared with similar compounds such as:

    (5-Chloro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Fluoro-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone: Contains a fluorine atom in place of bromine.

    (5-Iodo-1-benzothiophen-2-yl)(1-pyrrolidinyl)methanone: Features an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIWVUFCGGTRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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